Cas no 897613-00-2 (N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide)

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide is a specialized chemical compound featuring a unique structural framework combining a 3-chlorophenylpiperazine moiety with a 2,6-difluorobenzamide group linked via a sulfonylethyl bridge. This configuration imparts distinct physicochemical properties, making it valuable for research applications in medicinal chemistry and pharmacology. The compound's sulfonamide and difluorobenzamide functionalities enhance its potential as a bioactive scaffold, particularly in targeting receptor interactions or enzyme modulation. Its well-defined synthetic route ensures high purity and reproducibility, supporting rigorous experimental studies. The presence of halogenated and fluorinated groups further contributes to its stability and binding affinity, making it a promising candidate for structure-activity relationship investigations.
N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide structure
897613-00-2 structure
Product Name:N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide
CAS No:897613-00-2
MF:C19H20ClF2N3O3S
MW:443.895209312439
CID:5894700
PubChem ID:16801492
Update Time:2025-06-07

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2,6-difluorobenzamide
    • N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide
    • F2068-0048
    • N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide
    • AKOS024624981
    • 897613-00-2
    • N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide
    • Inchi: 1S/C19H20ClF2N3O3S/c20-14-3-1-4-15(13-14)24-8-10-25(11-9-24)29(27,28)12-7-23-19(26)18-16(21)5-2-6-17(18)22/h1-6,13H,7-12H2,(H,23,26)
    • InChI Key: BNKYENITPPVWSQ-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=CC(Cl)=C2)CC1)(=O)=O)(=O)C1=C(F)C=CC=C1F

Computed Properties

  • Exact Mass: 443.0881967g/mol
  • Monoisotopic Mass: 443.0881967g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 78.1Ų

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide Pricemore >>

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N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide Related Literature

Additional information on N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide

Introduction to N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide (CAS No. 897613-00-2)

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide, a compound with the CAS number 897613-00-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique chemical properties of this molecule make it a subject of intense research interest, particularly in the development of novel drugs targeting various biological pathways.

The molecular structure of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide features a combination of functional groups that contribute to its distinct pharmacological profile. The presence of a piperazine ring substituted with a sulfonyl group and an ethyl chain linked to a 2,6-difluorobenzamide moiety creates a multifaceted scaffold that interacts with biological targets in a highly specific manner. This architecture is particularly relevant in the design of molecules that require precise binding interactions within complex biological systems.

In recent years, there has been growing interest in the development of compounds that can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The piperazine moiety in N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide is known to interact with serotonin receptors, making it a promising candidate for the treatment of neurological and psychiatric disorders. The sulfonyl group further enhances the compound's ability to interact with these receptors, potentially leading to improved efficacy and selectivity.

One of the most compelling aspects of this compound is its potential application in the treatment of depression and anxiety disorders. Current pharmacological treatments for these conditions often suffer from limitations such as side effects and limited efficacy. N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide offers a novel approach by targeting multiple neurotransmitter pathways simultaneously. This dual-action mechanism could lead to more effective treatments with fewer side effects compared to existing therapies.

Recent studies have begun to explore the pharmacokinetic properties of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide, providing valuable insights into its potential as a therapeutic agent. These studies have shown that the compound exhibits favorable solubility and stability characteristics, which are crucial for its formulation into effective pharmaceutical products. Additionally, preliminary toxicity studies suggest that the compound is well-tolerated at therapeutic doses, further supporting its potential for clinical development.

The synthesis of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of innovative synthetic routes has not only improved the efficiency of production but also opened up new possibilities for structural modifications and optimization.

One area of particular interest is the modification of the 2,6-difluorobenzamide moiety to enhance binding affinity and selectivity. Fluorine atoms are known to play a crucial role in modulating pharmacological properties by influencing electronic distributions and molecular interactions. By strategically incorporating fluorine atoms into the benzamide core, researchers can fine-tune the compound's activity against specific biological targets.

The potential applications of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide extend beyond treating depression and anxiety disorders. Preliminary research suggests that this compound may also have applications in treating other neurological conditions such as Parkinson's disease and Alzheimer's disease. These conditions are characterized by disruptions in neurotransmitter systems, making them potential candidates for treatment with molecules like N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide.

In conclusion, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2,6-difluorobenzamide (CAS No. 897613-00-2) represents a promising advancement in pharmaceutical chemistry with significant therapeutic potential. Its unique structure and interaction with biological targets make it an attractive candidate for treating various neurological and psychiatric disorders. Ongoing research continues to uncover new applications and optimize its pharmacological properties, paving the way for innovative treatments in the future.

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